6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one
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Overview
Description
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes hydroxyamino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones . The reaction conditions often include heating in basic media, such as pyridine, or using microwave irradiation to enhance the efficiency of the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can participate in hydrogen bonding and other interactions that modulate the activity of these targets . The pathways involved often include oxidation-reduction reactions facilitated by flavin-dependent enzymes .
Comparison with Similar Compounds
Similar Compounds
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one: Similar in structure but differs in the ring system.
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: Contains a hydroxyimino group and an oxazole ring.
Uniqueness
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one is unique due to its combination of hydroxyamino and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-3-6(5-10-12)8(11)9(7)14-2/h3-5,11-12H,1-2H3/b10-5+ |
InChI Key |
QINSZVGYJIMLJX-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NO)O)OC |
Origin of Product |
United States |
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